

BDP TMR alkyne chemical structure

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Compound of Interest

Compound Name: BDP TMR alkyne

Cat. No.: B1192296

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An In-depth Technical Guide to **BDP TMR Alkyne** for Researchers and Drug Development Professionals

Introduction

BDP TMR alkyne is a fluorescent probe belonging to the BODIPY (boron-dipyrromethene) family of dyes. It is characterized by its bright fluorescence, high quantum yield, and photostability. The "TMR" designation indicates that its spectral properties are similar to those of tetramethylrhodamine (TAMRA), making it compatible with instrumentation and filter sets designed for the TAMRA channel. The presence of a terminal alkyne group enables its use in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction allows for the stable and specific covalent labeling of azide-modified biomolecules, a technique widely employed in drug development, proteomics, and various life science research applications.^{[1][2][3][4][5]} This guide provides a comprehensive overview of **BDP TMR alkyne**, including its chemical structure, physicochemical properties, and detailed experimental protocols for its application.

Chemical Structure

The core structure of **BDP TMR alkyne** is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene skeleton, which is the fundamental framework of BODIPY dyes. This core is substituted to tune its spectral properties to resemble TAMRA and is functionalized with a terminal alkyne for conjugation reactions.

Molecular Formula: C₂₄H₂₄BF₂N₃O₂

Physicochemical and Spectroscopic Properties

BDP TMR alkyne exhibits favorable properties for a fluorescent probe, including high fluorescence quantum yield and good solubility in common organic solvents. A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
Molecular Weight	435.28 g/mol	
CAS Number	2006345-32-8	
Appearance	Green-black crystals	
Solubility	Good in DMSO, chlorinated organic solvents, and alcohols	
Purity	≥95% (typically determined by ¹ H NMR and HPLC-MS)	
Excitation Maximum (λ _{ex})	545 nm	
Emission Maximum (λ _{em})	570 nm	
Fluorescence Quantum Yield	0.95	
CF ₂₆₀	0.16	
CF ₂₈₀	0.16	

Experimental Protocols

The primary application of **BDP TMR alkyne** is the fluorescent labeling of azide-modified biomolecules via copper-catalyzed click chemistry. Below are detailed protocols for the labeling of proteins and oligonucleotides.

Copper-Catalyzed Click Chemistry Labeling of Azide-Modified Proteins

This protocol outlines the general steps for conjugating **BDP TMR alkyne** to a protein that has been modified to contain an azide group.

Materials:

- Azide-modified protein in an azide-free buffer
- **BDP TMR alkyne**
- Protein labeling buffer (e.g., phosphate buffer, pH 7.5)
- 10 mM stock solution of **BDP TMR alkyne** in DMSO
- 50 mM stock solution of ascorbic acid in water (prepare fresh)
- 10 mM stock solution of copper(II) sulfate (CuSO_4)
- 10 mM stock solution of a copper ligand (e.g., TBTA) in DMSO
- Degassing equipment (optional but recommended)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Preparation of Reagents:
 - Prepare a fresh 50 mM solution of ascorbic acid in deionized water.
 - Prepare a 10 mM stock solution of **BDP TMR alkyne** in anhydrous DMSO.
 - Prepare a 10 mM stock solution of CuSO_4 in deionized water.
 - Prepare a 10 mM stock solution of a copper ligand, such as TBTA, in DMSO.
- Reaction Setup:
 - In a microcentrifuge tube, add the azide-modified protein solution.
 - Add the protein labeling buffer to achieve the desired final protein concentration.

- Add the **BDP TMR alkyne** stock solution to the protein solution. The molar excess of the dye may need to be optimized but a 3-10 fold excess is a common starting point.
- Add the copper ligand stock solution to the reaction mixture.
- Add the CuSO₄ stock solution.
- Vortex the mixture gently.
- Initiate the reaction by adding the freshly prepared ascorbic acid solution.
- Vortex the mixture gently again.
- (Recommended) Degas the mixture with an inert gas like argon or nitrogen to prevent oxidation of the ascorbic acid.
- Incubation:
 - Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
- Purification:
 - Purify the labeled protein from the excess dye and other reaction components using a suitable method, such as size-exclusion chromatography or dialysis.

Copper-Catalyzed Click Chemistry Labeling of Alkyne-Modified Oligonucleotides

This protocol is adapted for labeling oligonucleotides that have been synthesized with a terminal alkyne modification. In this case, an azide-containing fluorescent dye would be used, but the principle is the same if starting with an azide-modified oligonucleotide and **BDP TMR alkyne**. The following workflow illustrates the general process.

Materials:

- Alkyne-modified oligonucleotide
- Azide-containing fluorescent dye (or **BDP TMR alkyne** for an azide-modified oligo)

- 2 M Triethylammonium acetate (TEAA) buffer, pH 7.0
- DMSO
- 10 mM stock solution of the azide dye in DMSO
- 5 mM Ascorbic Acid Stock (prepare fresh)
- 10 mM Copper(II)-TBTA Stock in 55% DMSO
- Lithium perchlorate in acetone (3%)
- Ethanol or Isopropanol
- Sodium acetate

Procedure:

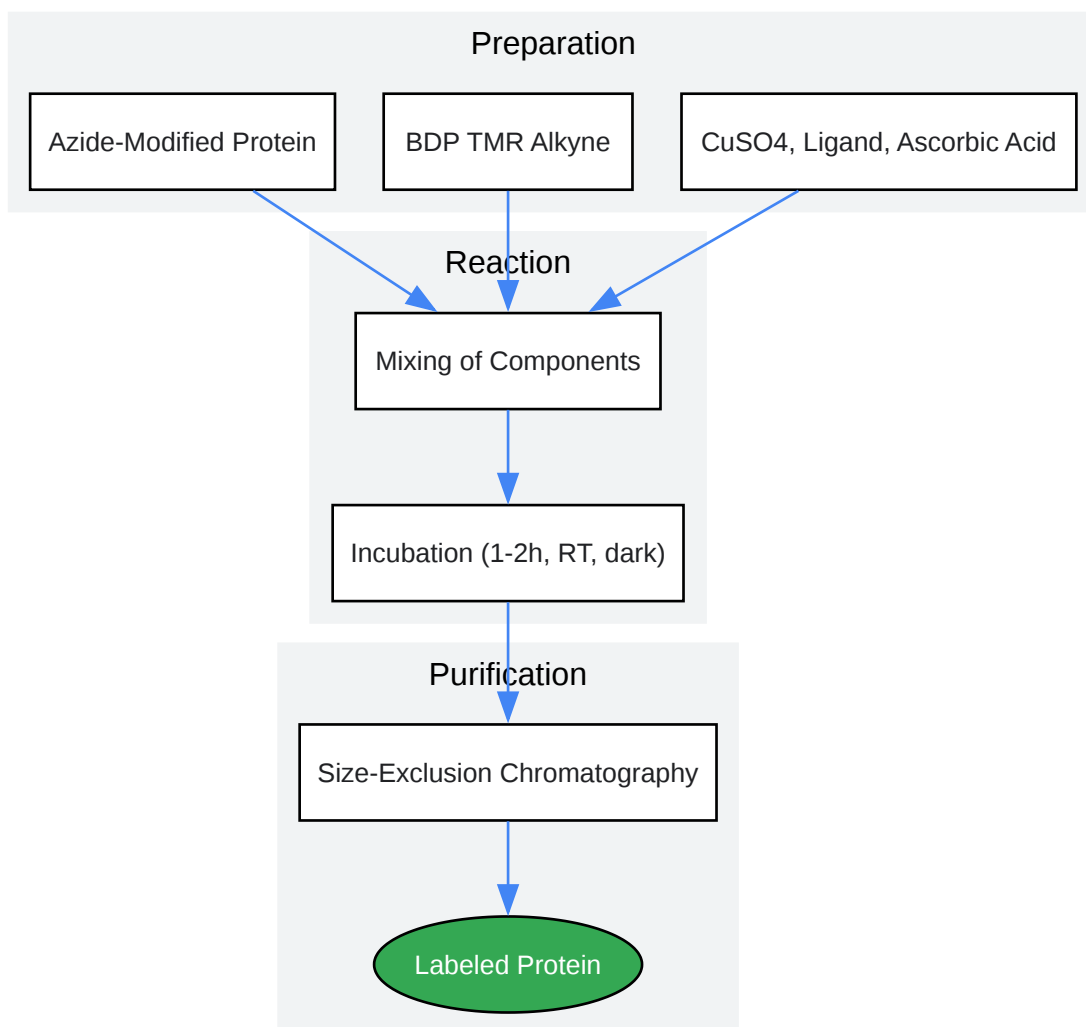
- Oligonucleotide Preparation:
 - Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.
 - Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
 - Add DMSO and vortex.
- Reaction Mixture:
 - Add the azide dye stock solution and vortex.
 - Add the Copper(II)-TBTA stock solution and vortex.
 - Add the freshly prepared ascorbic acid stock solution and vortex.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours in the dark.
- Precipitation and Purification:

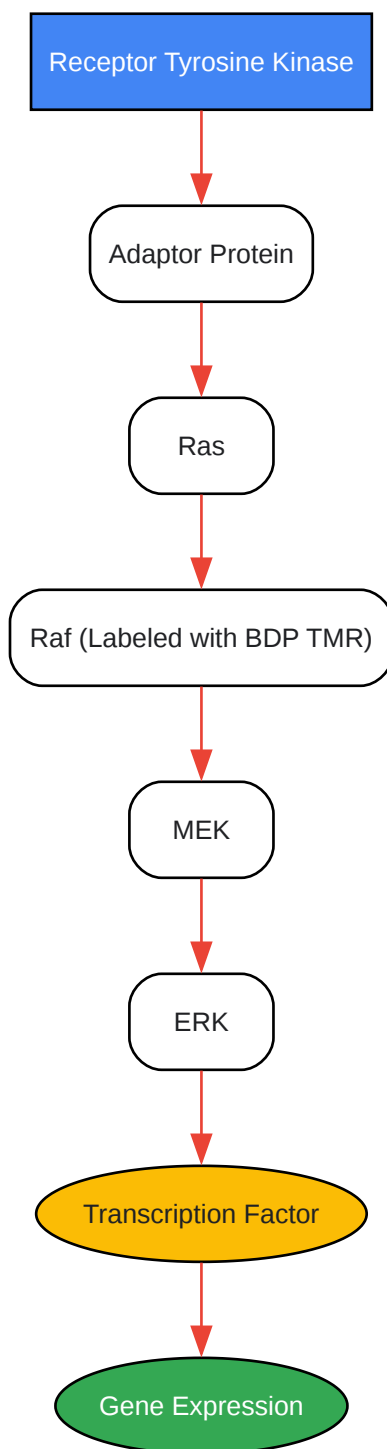
- Precipitate the labeled oligonucleotide by adding a 4-fold excess volume of 3% lithium perchlorate in acetone.
- Alternatively, add sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of ethanol or 0.8 volumes of isopropanol.
- Incubate at -20°C for 20 minutes.
- Centrifuge to pellet the oligonucleotide.
- Wash the pellet with acetone.
- Dry the pellet and purify by reverse-phase HPLC or PAGE.

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the copper-catalyzed click chemistry labeling of an azide-modified protein with **BDP TMR alkyne**.





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